Methyl 5-[(1-cyano-1-cyclopropylethyl)-methylsulfamoyl]-2-methylbenzoate
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Overview
Description
Methyl 5-[(1-cyano-1-cyclopropylethyl)-methylsulfamoyl]-2-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a cyano group, a cyclopropyl group, and a methylsulfamoyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(1-cyano-1-cyclopropylethyl)-methylsulfamoyl]-2-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoate Core: The synthesis begins with the preparation of the benzoate core, which can be achieved through the esterification of 2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst like rhodium.
Methylsulfamoyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzoate core.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The exact mechanism of action of Methyl 5-[(1-cyano-1-cyclopropylethyl)-methylsulfamoyl]-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the cyclopropyl group can play crucial roles in binding to these targets, while the methylsulfamoyl group may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylbenzoate: Lacks the cyano, cyclopropyl, and methylsulfamoyl groups, making it less complex and potentially less bioactive.
Methyl 5-cyano-2-methylbenzoate: Similar but lacks the cyclopropyl and methylsulfamoyl groups, which may reduce its biological activity.
Methyl 5-[(1-cyano-1-cyclopropylethyl)-methylsulfamoyl]-benzoate: Similar but without the 2-methyl group, which could affect its chemical reactivity and biological properties.
Uniqueness
Methyl 5-[(1-cyano-1-cyclopropylethyl)-methylsulfamoyl]-2-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano, cyclopropyl, and methylsulfamoyl groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 5-[(1-cyano-1-cyclopropylethyl)-methylsulfamoyl]-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-5-8-13(9-14(11)15(19)22-4)23(20,21)18(3)16(2,10-17)12-6-7-12/h5,8-9,12H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNCKNZHJRHYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C(C)(C#N)C2CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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